molecular formula C12H13N3O3 B10915018 1-[(4-ethylphenoxy)methyl]-4-nitro-1H-pyrazole

1-[(4-ethylphenoxy)methyl]-4-nitro-1H-pyrazole

Cat. No.: B10915018
M. Wt: 247.25 g/mol
InChI Key: YLZCVHQAVLXTET-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenoxy)methyl]-4-nitro-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a nitro group and an ethylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethylphenoxy)methyl]-4-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Nitration: The introduction of the nitro group is usually achieved through nitration reactions using nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid).

    Etherification: The final step involves the etherification of the pyrazole ring with 4-ethylphenol in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethylphenoxy)methyl]-4-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 1-[(4-ethylphenoxy)methyl]-4-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: Due to its structural features, it may exhibit biological activity, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a drug candidate.

    Biochemical Probes: It can be used as a probe to study enzyme activities and biochemical pathways.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds.

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism by which 1-[(4-ethylphenoxy)methyl]-4-nitro-1H-pyrazole exerts its effects depends on its specific application:

    Biological Activity: If used as a drug, it may interact with specific enzymes or receptors, inhibiting or activating their function. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

    Catalysis: As a ligand, it can coordinate with metal centers, altering their electronic properties and enhancing their catalytic activity.

Comparison with Similar Compounds

    1-[(4-Methylphenoxy)methyl]-4-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

    1-[(4-Chlorophenoxy)methyl]-4-nitro-1H-pyrazole: Contains a chlorine atom instead of an ethyl group.

Uniqueness: 1-[(4-Ethylphenoxy)methyl]-4-nitro-1H-pyrazole is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This subtle difference can significantly impact its biological activity and industrial applications.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

1-[(4-ethylphenoxy)methyl]-4-nitropyrazole

InChI

InChI=1S/C12H13N3O3/c1-2-10-3-5-12(6-4-10)18-9-14-8-11(7-13-14)15(16)17/h3-8H,2,9H2,1H3

InChI Key

YLZCVHQAVLXTET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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